molecular formula C17H14N2O8 B1291897 2,2-Bis(4-nitrobenzyl)malonic acid CAS No. 653306-99-1

2,2-Bis(4-nitrobenzyl)malonic acid

Cat. No. B1291897
M. Wt: 374.3 g/mol
InChI Key: XBTOPDJPKIXQGK-UHFFFAOYSA-N
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Description

Synthesis Analysis

2,2-Bis(4-nitrobenzyl)malonic acid derivatives have been studied for their antitumor activities. For example, compounds carrying a nitro group in the benzene ring, like 2-bis-(β-chloroethyl)-aminomethyl-5-nitro-phenylalanine, have shown higher antitumor activity compared to their unsubstituted counterparts. These compounds are synthesized through a series of reactions, starting from precursors like 2-Methyl-5-nitrobenzyl chloride.


Molecular Structure Analysis

The molecular formula of 2,2-Bis(4-nitrobenzyl)malonic acid is C17H14N2O8 . The molecular weight of the compound is 374.30166 g/mol .


Chemical Reactions Analysis

2,2-Bis(4-nitrobenzyl)malonic acid is used in gold-catalyzed cyclization reactions, an efficient approach to synthesize complex organic compounds like 3,8-dibenzyl-2,7-dioxaspiro[4.4]nonane-1,6-diones. These reactions proceed smoothly under mild conditions and yield products of interest in pharmaceutical science, due to the presence of this scaffold in bioactive natural and synthetic products.

Scientific Research Applications

Organic Chemistry: Synthesis of 3,8-Diarylidene-2,7-dioxaspiro [4.4]nonane-1,6-diones

Summary of the Application

The compound “2,2-Bis(4-nitrobenzyl)malonic acid” is used in the gold-catalyzed cyclization reactions, an efficient approach to synthesize complex organic compounds like 3,8-dibenzyl-2,7-dioxaspiro [4.4]nonane-1,6-diones . This kind of compound could be of great interest in pharmaceutical science given the widespread presence of this scaffold in bioactive natural and synthetic products .

Methods of Application or Experimental Procedures

The gold-catalyzed cyclization of 2,2-bis (3-arylprop-2-yn1-yl)malonic acid has been proposed as an efficient approach to substituted 3,8-dibenzyl-2,7-dioxaspiro [4.4]nonane-1,6-diones . The reaction proceeds smoothly in mild reaction conditions to give the desired products in quantitative yields in the presence of variously substituted starting materials .

Results or Outcomes Obtained

The synthesis of γ-arylidene spirobislactone bearing different substituents on the two aromatic rings has been achieved . The desired products were obtained in quantitative yields .

properties

IUPAC Name

2,2-bis[(4-nitrophenyl)methyl]propanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O8/c20-15(21)17(16(22)23,9-11-1-5-13(6-2-11)18(24)25)10-12-3-7-14(8-4-12)19(26)27/h1-8H,9-10H2,(H,20,21)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBTOPDJPKIXQGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(CC2=CC=C(C=C2)[N+](=O)[O-])(C(=O)O)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Bis(4-nitrobenzyl)malonic acid

Synthesis routes and methods I

Procedure details

An adaptation of the procedure described by Tiefenbacher and Rebek (2012) was followed. To a suspension of 5.33 g (12.9 mmol) of 2,2-dimethyl-5,5-di(4-nitrobenzyl)-1,3-dioxane-4,6-dione in 60 mL of a 9:1 mixture of THF to water was added 1.11 g (46.3 mmol) LiOH. This suspension was stirred for ˜17 h. After stirring, 100 mL of water was added to the suspension. The aqueous solution was washed twice with 50 mL of diethyl ether. The aqueous solution was then acidified to pH=1. The product was extracted with ethyl acetate. The ethyl acetate solution was washed once with 100 ml of water and once with 100 mL of brine. The ethyl acetate solution was dried with MgSO4 and the solvent was removed in vacuo to yield 4.21 g (87%) of the desired material. IR, 1HNMR, 13CNMR in addition to TLC were used to confirm identity of the product.
Quantity
5.33 g
Type
reactant
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0 (± 1) mol
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0 (± 1) mol
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1.11 g
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Quantity
100 mL
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solvent
Reaction Step Four
Yield
87%

Synthesis routes and methods II

Procedure details

2.185 g (52.07 mmol) of lithium hydroxide are added to a suspension of 10.79 g (26.04 mmol) of 2,2-dimethyl-5,5-bis(4-nitrobenzyl)-1,3-dioxane-4,6-dione and 110 ml mixture of tetrahydrofurane:water 9:1. The mixture is subsequently allowed to react for 21.5 hours at 25° C., added to 500 ml water and acidified to pH=1 with 20 ml hydrochloric acid 3N. The mixture is partitioned between water and ethyl acetate; the organic phase is washed repeatedly with water, dried over sodium sulfate, filtered and concentrated by rotary evaporation. The residue 9.54 g (98%) of 2,2-bis(4-nitrobenzyl)malonic acid as white powder is used without further purification.
Quantity
2.185 g
Type
reactant
Reaction Step One
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10.79 g
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reactant
Reaction Step One
[Compound]
Name
mixture
Quantity
110 mL
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
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20 mL
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reactant
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500 mL
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Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-Bis(4-nitrobenzyl)malonic acid
Reactant of Route 2
2,2-Bis(4-nitrobenzyl)malonic acid
Reactant of Route 3
2,2-Bis(4-nitrobenzyl)malonic acid
Reactant of Route 4
2,2-Bis(4-nitrobenzyl)malonic acid
Reactant of Route 5
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Reactant of Route 6
2,2-Bis(4-nitrobenzyl)malonic acid

Citations

For This Compound
1
Citations
P Chandrasekhar, BJ Zay, C Cai, Y Chai… - Journal of Applied …, 2014 - Wiley Online Library
Reported are syntheses of several new monomer precursors of cathodically coloring conducting polymers (CPs), based on a propylene dioxythiophene skeleton. These are shown to …
Number of citations: 75 onlinelibrary.wiley.com

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